Acid Blue 22 free acid
Description
Acid Blue 22, also known as Aniline Blue, is a synthetic organic dye belonging to the triphenylmethane (B1682552) class. Its "free acid" form refers to the molecule without the sodium salt counter-ions that are often present in its commercial preparations. This distinction is crucial in research contexts where precise molecular interactions and properties are under investigation. The compound is characterized by its multiple aromatic rings and sulfonic acid groups, which contribute to its solubility in water and its vibrant blue color.
Research into Acid Blue 22 and its free acid form has evolved significantly since its initial synthesis. Early investigations were primarily focused on its application as a textile dye and a biological stain. In histology, it has been notably used for staining collagen and in Mallory's method for connective tissue. alfa-chemistry.com The historical development of research can be broadly categorized into three phases:
Early Application and Characterization: This initial phase centered on the synthesis and practical application of Acid Blue 22 in various industries. The primary research goal was to optimize its dyeing properties and understand its basic chemical characteristics.
Environmental and Remediation Studies: With growing awareness of the environmental impact of industrial dyes, research shifted towards methods for removing Acid Blue 22 from wastewater. This era saw the exploration of various physical, chemical, and biological treatment processes.
Advanced Material and Electrochemical Applications: More recently, research has begun to explore the electrochemical properties of Acid Blue 22 and its potential use in developing new materials and technologies.
The table below provides a summary of the key research phases and their primary focus.
| Research Phase | Primary Focus | Key Research Areas |
| Early Application | Industrial and Biological Staining | Synthesis optimization, Dyeing processes, Histological staining techniques |
| Environmental Remediation | Wastewater Treatment | Adsorption, Advanced oxidation processes, Biodegradation |
| Advanced Applications | Electrochemical and Material Science | Electrochemical sensors, Nanofiltration membranes, Electrode fouling studies |
The study of Acid Blue 22 free acid employs a variety of methodological frameworks, each with its own epistemological underpinnings. The choice of method is dictated by the research question, whether it pertains to its chemical structure, its behavior in a particular medium, or its interaction with other substances.
Spectroscopic and Chromatographic Techniques: These are fundamental to the characterization of Acid Blue 22.
UV-Visible Spectroscopy: Used to determine the dye's concentration in solutions and to study its degradation kinetics.
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC): Employed for the separation and quantification of the dye and its degradation byproducts.
Electrochemical Methods: These techniques are crucial for understanding the redox behavior of Acid Blue 22.
Cyclic Voltammetry: Used to study the oxidation and reduction processes of the dye.
Electrochemical Impedance Spectroscopy (EIS): Provides insights into the kinetics of electrode processes and the formation of polymeric films on electrode surfaces.
Computational Modeling: Theoretical approaches, such as Density Functional Theory (DFT), are increasingly used to predict the molecular properties and reactivity of this compound.
The epistemological considerations in these studies revolve around the interpretation of data generated by these diverse methods. For instance, spectroscopic data provides empirical evidence of molecular changes, while electrochemical data offers insights into the mechanisms of electron transfer. The integration of these different forms of knowledge is essential for a comprehensive understanding of the compound.
Current research on this compound is focused on several key areas, driven by both environmental concerns and the potential for new technological applications.
Advanced Oxidation Processes (AOPs): A significant portion of current research is dedicated to developing more efficient methods for the degradation of Acid Blue 22 in wastewater. One area of focus has been the use of electrochemical oxidation with boron-doped diamond (BDD) anodes. alfa-chemistry.com These studies explore the removal efficiency and the mechanisms of degradation. A challenge in this area is the phenomenon of electrode fouling, where a polymeric film can develop on the anode, hindering the oxidation process. alfa-chemistry.com
Nanofiltration: The development of novel nanofiltration membranes for the removal of dyes like Acid Blue 22 from aqueous solutions is another active research frontier. alfa-chemistry.com Research in this area focuses on creating thin-film composite membranes with high rejection rates for the dye molecule. alfa-chemistry.com
Electrochemical Sensors: The electrochemical properties of Acid Blue 22 are being explored for the development of sensitive and selective sensors for various analytes.
Unaddressed Challenges:
Complete Mineralization: While many AOPs can decolorize Acid Blue 22, achieving complete mineralization to harmless inorganic compounds remains a challenge.
Toxicity of Degradation Byproducts: The intermediate products formed during the degradation of Acid Blue 22 may themselves be toxic, necessitating further research into their identification and environmental fate.
Scaling Up of Treatment Technologies: Many promising lab-scale treatment methods face challenges in terms of cost-effectiveness and scalability for industrial applications.
The table below summarizes the current research frontiers and associated challenges.
| Research Frontier | Key Objectives | Unaddressed Challenges |
| Advanced Oxidation Processes | Efficient degradation in wastewater | Electrode fouling, Incomplete mineralization |
| Nanofiltration | High rejection rate membranes | Membrane stability and cost |
| Electrochemical Sensors | Development of sensitive analytical tools | Selectivity and long-term stability |
Compound Names
Structure
2D Structure
3D Structure
Properties
CAS No. |
87099-13-6 |
|---|---|
Molecular Formula |
C32H27N3O9S3 |
Molecular Weight |
693.8 g/mol |
IUPAC Name |
2-amino-3-methyl-5-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H27N3O9S3/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44) |
InChI Key |
WXESCRGMRLUOGU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)O)C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)O |
Canonical SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)O)C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)O |
Other CAS No. |
28631-66-5 87099-13-6 744951-46-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Chemistry and Advanced Structural Elucidation of Acid Blue 22 Free Acid
Advanced Synthetic Routes and Methodological Innovations for Acid Blue 22 Free Acid
The traditional manufacturing process for Acid Blue 22 involves the sulfonation of C.I. Solvent Blue 3 using strong sulfuric acid, followed by conversion to its sodium salt. worlddyevariety.com However, research has increasingly focused on developing more efficient, safer, and environmentally benign synthetic methodologies. These advancements center on optimizing reaction conditions, discovering novel catalytic systems, and applying the principles of green chemistry.
The synthesis of triarylmethane dyes like Acid Blue 22 involves multiple steps, each with parameters that can be fine-tuned to maximize yield and purity. The optimization of these parameters is a critical aspect of process chemistry. Key variables include temperature, reaction time, catalyst concentration, and the molar ratio of reactants. rsc.orgresearchgate.net
For the oxidation step in the synthesis of similar blue dyes, which converts the colorless leuco form to the final colored dye, precise control of conditions is crucial. For instance, in the synthesis of Acid Blue 104, isolating and purifying the leuco intermediate before oxidation and then rapidly adding the oxidizing agent (sodium dichromate) at low temperatures (-10°C to -5°C) was found to produce a high yield (98%) of a very pure product. google.com The optimization process often employs statistical methods like Response Surface Methodology (RSM) to efficiently explore the effects of multiple variables and their interactions, thereby reducing the number of required experiments. mdpi.comresearchgate.net
Table 1: Influence of Reaction Parameters on Triarylmethane Dye Synthesis Yield (Illustrative)
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference Concept |
| Temperature | 75°C | 85 | 95°C | 92 | researchgate.net |
| Catalyst Loading | 0.5 mol% | 78 | 1.0 mol% | 89 | researchgate.net |
| Reaction Time | 30 min | 88 | 45 min | 95 | mdpi.com |
| Oxidant Addition | Slow (15 min) | 82 | Rapid (30 sec) | 98 | google.com |
This table is illustrative, based on optimization principles for similar chemical processes.
A significant innovation in dye synthesis is the development of novel catalytic systems that move away from stoichiometric, often toxic, heavy metal oxidants like lead dioxide or dichromate. mdpi.comguidechem.com
Polyoxometalate (POM) Catalysts: Polyoxometalates are a class of inorganic metal-oxygen clusters that have shown high catalytic activity for various oxidation reactions. nih.gov In a notable advancement for the synthesis of Acid Blue 7, a structurally related dye, a catalyst prepared by mixing silicotungstic acid (a POM) with copper oxide was used. researchgate.net This system effectively catalyzed the oxidation of the leuco acid to the final dye using 30% hydrogen peroxide, an environmentally benign oxidant, in water. mdpi.com The reaction proceeded efficiently at 95°C and was successfully scaled up to the 10-gram level, demonstrating its viability for larger-scale production. researchgate.netmdpi.com POMs are advantageous because their properties can be tuned, and they can be immobilized on supports, like resins, to create stable and reusable heterogeneous catalysts. nih.gov
Metal-Free Oxidation: The pursuit of greener synthesis has also led to the development of metal-free oxidative transformations. frontiersin.orgnih.govfrontiersin.org These methods avoid the use of costly, toxic, and environmentally harmful transition metals. researchgate.net For triarylmethane dyes, organocatalytic methods have been developed that use organic oxidants like chloranil (B122849) or DDQ. mdpi.com While initially established in organic solvents, the goal is to adapt these systems to aqueous media. mdpi.com Metal-free approaches offer benefits such as exceptional performance, better selectivity, and higher substrate tolerance. nih.govresearchgate.net
Table 2: Comparison of Traditional and Novel Catalytic Oxidation Systems for Triarylmethane Dyes
| Feature | Traditional System (e.g., PbO₂) | Novel POM System (e.g., CuO/STA) |
| Oxidant | Lead Peroxide (PbO₂) | Hydrogen Peroxide (H₂O₂) |
| Solvent | Acidic Organic/Aqueous | Water |
| Byproducts | Toxic lead salts | Water |
| Catalyst Nature | Stoichiometric, heavy metal | Catalytic, recyclable potential |
| Environmental Impact | High | Low |
Data compiled from concepts presented in researchgate.netmdpi.comguidechem.com.
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several innovative strategies are being applied to the synthesis of Acid Blue 22 and related dyes.
Use of Safer Solvents: A primary goal is to replace hazardous organic solvents with environmentally benign alternatives. The successful synthesis of Acid Blue 7 in water is a prime example of this approach. mdpi.com In other systems, replacing solvents like toluene (B28343) and xylene with an aqueous emulsion system has been shown to save costs and reduce air pollution. google.com Deep eutectic solvents (DESs) are also emerging as a green platform for material synthesis due to their low vapor pressure and tunability. rsc.org
Benign Oxidants: Replacing stoichiometric heavy metal oxidants with clean alternatives like hydrogen peroxide or air is a key green innovation. guidechem.com The H₂O₂-based oxidation catalyzed by polyoxometalates exemplifies this principle, as the only byproduct is water. mdpi.com
Catalysis over Stoichiometry: The use of catalysts, especially those that are highly efficient and recyclable, is central to green chemistry. Heterogeneous catalysts, such as POMs supported on polymers or activated fly ash, are advantageous as they are easily separated from the reaction mixture and can be reused, minimizing waste. nih.govumich.edu
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is crucial. Catalytic routes are inherently more atom-economical than processes that rely on stoichiometric reagents that are consumed and become waste. frontiersin.org
Derivatization Strategies and Analogue Synthesis for this compound
The core triphenylmethane (B1682552) skeleton of Acid Blue 22 provides a versatile platform for chemical modification. wikipedia.org Derivatization allows for the synthesis of analogues with tailored properties, such as altered color, solubility, or binding affinity for specific substrates.
Functionalization involves the chemical modification of a compound to impart new properties. The structure of Acid Blue 22 offers several sites for such modifications.
Aromatic Ring Substitution: The phenyl rings can be substituted with various functional groups to modulate the electronic properties of the molecule. Introducing electron-donating or electron-withdrawing groups can shift the absorption spectrum, thereby changing the color of the dye. researchgate.net
Amine Group Modification: The nitrogen atoms of the amine groups can be alkylated or arylated. These modifications can influence the dye's steric and electronic properties, affecting both its color and its interaction with substrates.
Sulfonic Acid Group Variation: While the sulfonic acid groups are essential for water solubility and binding to fibers, their number and position could be altered to create analogues with different solubility profiles or affinities for various materials. ontosight.ai
The synthesis of derivatives often employs modern organic chemistry techniques, such as cross-coupling reactions to attach new groups or the strategic use of protecting groups to achieve site-selective modifications. mdpi.com This approach of creating a library of related compounds to screen for desired properties is fundamental in materials science and drug discovery. mdpi.com
The relationship between a molecule's structure and its chemical properties (reactivity, color) is a cornerstone of chemistry. For triarylmethane dyes like Acid Blue 22, this relationship is well-defined.
The color of these dyes arises from an extended π-conjugated system that includes the three aromatic rings and the central carbon atom. The stability of the triphenylmethyl carbocation is a key factor determining the wavelength of maximum absorbance (λ_max).
Electronic Effects: Substituents on the aromatic rings have a profound effect on color. Electron-donating groups (e.g., -NH₂, -NR₂) delocalize and stabilize the positive charge on the central carbon, which lowers the energy of the π -> π* transition. This results in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). Conversely, electron-withdrawing groups would destabilize the carbocation, leading to a hypsochromic (or blue) shift.
Steric Effects: The planarity of the three aromatic rings affects the efficiency of the π-conjugation. Bulky groups that force the rings out of planarity can disrupt conjugation, leading to a decrease in color intensity and a shift in the absorption wavelength.
Reactivity: The sulfonic acid groups (-SO₃H) are strongly electron-withdrawing and are critical for the dye's function. They confer water solubility and provide the anionic sites that bind ionically to the cationic sites on protein fibers like wool and silk. ontosight.ai The reactivity of the dye with bleaching agents is also related to the stability of the chromophore, with more stable carbocations often showing greater resistance to fading. britannica.com
Table 3: Predicted Effect of Structural Modifications on Acid Blue 22 Analogue Properties
| Modification | Predicted Effect on λ_max (Color) | Predicted Effect on Solubility (Aqueous) | Rationale |
| Add Electron-Donating Group (e.g., -OCH₃) to Ring | Increase (Shift towards green) | Decrease slightly | Stabilizes carbocation; increases hydrophobicity. |
| Add Electron-Withdrawing Group (e.g., -NO₂) to Ring | Decrease (Shift towards violet) | Decrease slightly | Destabilizes carbocation; increases hydrophobicity. |
| Replace -SO₃H with -COOH | Minimal change | Decrease significantly | Carboxylate is a weaker acid and less solubilizing. |
| Increase N-Alkyl Chain Length | Minimal change | Decrease | Increases hydrophobic character. |
This table presents theoretical relationships based on established principles of physical organic chemistry.
Advanced Spectroscopic and Chromatographic Techniques for Comprehensive Structural Characterization of this compound
The definitive identification and structural confirmation of this compound, a complex triarylmethane dye, relies on a suite of advanced analytical techniques. Spectroscopic methods provide insights into the molecular framework, functional groups, and electronic properties, while chromatographic techniques are essential for its separation and purification from related compounds and degradation products.
Advanced Spectroscopic Methods for Structural Characterization of this compound
Spectroscopic analysis is fundamental to elucidating the intricate structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman, and UV-Vis spectroscopy each contribute unique pieces of information to form a complete structural picture.
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which has a molecular formula of C₃₂H₂₇N₃O₉S₃ and a molecular weight of approximately 693.77 g/mol . nih.govncats.ionih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
The study of its degradation products via MS, often coupled with gas chromatography (GC-MS), provides critical information about the dye's breakdown pathways. researchgate.net For instance, the degradation of similar azo dyes has been shown to produce smaller aromatic amines and phenolic compounds. researchgate.netresearchgate.net Identifying these degradation products is crucial for understanding the environmental fate and potential toxicity of the dye. Common degradation products of related dyes include compounds like sodium-4-aminobenzene sulfonate and sodium-4-amino, 1-naphthyl benzene (B151609) sulfonate. researchgate.net
A generalized approach to identifying acidic dyes and their degradation products often involves techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov This method allows for the separation of complex mixtures and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov
Table 1: General Degradation Products of Related Azo Dyes Identified by GC-MS
| Compound Class | Example Degradation Products |
| Aromatic Amines | sodium-4-aminobenzene sulfonate |
| Naphthylamines | sodium-4-amino, 1-naphthyl benzene sulfonate |
| Phenolic Compounds | 2-Propenoic acid, butyl ester |
| Heterocyclic Compounds | cyclodecane, cyclopropane |
This table represents common degradation products observed for related azo dyes and serves as an illustrative guide for potential degradation products of Acid Blue 22.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule, acting as a "molecular fingerprint". researchgate.net For this compound, IR spectroscopy would reveal the presence of key functional groups.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amine) | 3300-3500 |
| C-H stretching (aromatic) | 3000-3100 |
| C-H stretching (aliphatic) | 2850-3000 |
| S=O stretching (sulfonic acid) | 1030-1060 and 1150-1210 |
| C=C stretching (aromatic ring) | 1450-1600 |
| C-N stretching | 1250-1350 |
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in characterizing the C-C bonds of the aromatic rings and the central triarylmethane structure. researchgate.net Studies on similar organic acids show that the concentration and environment can influence the vibrational spectra, providing insights into intermolecular interactions. rsc.org
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for colored compounds like Acid Blue 22. The spectrum is characterized by one or more broad absorption bands in the visible region, which are responsible for its blue color. The position and intensity of these bands can be influenced by the solvent polarity and pH of the medium. researchgate.net For example, the maximum absorbance peak for the related Acid Blue 29 is at 603 nm. aatbio.com The UV-Vis spectrum of this compound would be expected to show a major absorption peak in the 600-640 nm range. Changes in pH can cause a shift in the absorption maximum (a phenomenon known as halochromism) due to the protonation or deprotonation of the acidic and basic functional groups. researchgate.net The degradation of the dye can be monitored by observing the decrease in the intensity of the characteristic absorption band over time. researchgate.net
Chromatographic Separation Techniques for this compound and Related Species
Chromatographic techniques are indispensable for the isolation and purification of this compound from synthesis reaction mixtures, commercial preparations, and environmental samples. illinois.edu High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of dyes. nih.govhelixchrom.com
A typical HPLC method for separating acidic dyes would utilize a reversed-phase column (e.g., C18) with a gradient elution system. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the separation of compounds with a wide range of polarities. nih.gov
Thin-layer chromatography (TLC) is a simpler and faster technique often used for monitoring the progress of a reaction or for preliminary separation. bnmv.ac.in For Acid Blue 22, a silica (B1680970) gel plate could be used as the stationary phase, and a mixture of a polar organic solvent and a non-polar solvent could serve as the mobile phase. bnmv.ac.in The separated spots can be visualized by their color. bnmv.ac.in
Table 3: Chromatographic Methods for Acidic Dye Analysis
| Technique | Stationary Phase | Mobile Phase Example | Detection |
| HPLC | C18 reversed-phase | Acetonitrile/Ammonium acetate (B1210297) buffer | UV-Vis or Mass Spectrometry |
| TLC | Silica gel | Chloroform/Methanol mixture | Visual (color) |
High-Performance Liquid Chromatography (HPLC) Methodologies for this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of dye compounds, including this compound. Due to the non-volatile and thermally sensitive nature of many acidic dyes, HPLC is preferred over gas chromatography for analyzing the intact molecule. epa.gov Methodologies for acidic dyes often employ reverse-phase chromatography, which separates molecules based on their hydrophobicity.
A common approach for the analysis of acidic dyes involves using a C18 column, which contains a non-polar stationary phase. nih.gov The separation is achieved by using a polar mobile phase, typically a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (such as acetonitrile or methanol). nih.gov A gradient elution is frequently employed, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis. This allows for the effective separation of a wide range of compounds with varying polarities that may be present in a sample.
Detection is commonly performed using a UV-Vis or a Diode Array Detector (DAD), which measures the absorbance of the eluting compounds. mdpi.com For enhanced sensitivity and structural confirmation, HPLC systems can be coupled with a mass spectrometer (LC-MS). nih.gov In the context of analyzing 22 different acidic dyes, a method utilizing HPLC with tandem mass spectrometry (HPLC-MS/MS) was developed, providing high accuracy and precision. nih.gov This technique uses an electrospray negative ion source (ESI-) and multiple reaction monitoring (MRM) mode for qualitative and quantitative analysis, based on retention times and specific parent-to-fragment ion transitions. nih.gov
Below is a table summarizing typical parameters for an HPLC method suitable for the analysis of acidic dyes like this compound.
Table 1: Typical HPLC Parameters for Acidic Dye Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or similar | Reverse-phase column for separating compounds based on polarity. nih.gov |
| Mobile Phase | A: 10 mmol/L Ammonium AcetateB: Acetonitrile | A polar mobile phase for eluting analytes from the non-polar column. nih.gov |
| Elution Mode | Gradient Elution | Varies the mobile phase composition to effectively separate a mixture of compounds with different polarities. researchgate.net |
| Flow Rate | ~0.4 - 1.0 mL/min | Controls the speed at which the mobile phase and analytes pass through the column. |
| Detector | UV-Vis or Diode Array Detector (DAD); Mass Spectrometer (MS) | Measures analyte concentration and can provide structural information. |
| Ion Source (for MS) | Electrospray Ionization (ESI), negative mode | Ionizes the analyte molecules for detection by the mass spectrometer, with negative mode being suitable for acidic compounds. nih.gov |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis by monitoring specific ion transitions. nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis of this compound
While intact azo dyes like this compound are generally nonvolatile and thermally unstable, making them unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this technique is invaluable for identifying their degradation products. epa.gov Various degradation processes, such as microbial action, can break down the complex dye structure into smaller, more volatile fragments that are amenable to GC-MS analysis. sciepub.com
The process typically involves extracting the degradation products from the sample matrix, for instance using an organic solvent like ethyl acetate, followed by concentration of the extract. This extract is then injected into the GC-MS system. In the gas chromatograph, the mixture of degradation products is separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern. This mass spectrum serves as a "fingerprint" for identifying the compound by comparing it to spectral libraries.
Research on the degradation of similar dyes has utilized GC-MS to identify various smaller organic molecules. For example, the analysis of decolorized dye solutions has revealed compounds such as aromatic amines, phenols, and other organic acids. researchgate.netresearchgate.net The identification of these intermediate compounds is crucial for understanding the degradation pathway and assessing the environmental impact of the process, as some degradation products may also be of toxicological concern.
The table below lists examples of degradation products that have been identified from the breakdown of other azo dyes, which could be representative of the types of compounds formed during the degradation of Acid Blue 22.
Table 2: Examples of Azo Dye Degradation Products Identified by GC-MS
| Compound Name | Molecular Formula | Significance | Source (Similar Dyes) |
|---|---|---|---|
| Sodium-4-aminobenzene sulfonate | C₆H₆NNaO₃S | A primary aromatic amine, a common product of azo bond cleavage. researchgate.net | Acid Blue 113 researchgate.net |
| Guaiacol | C₇H₈O₂ | A phenolic compound resulting from the breakdown of aromatic rings. researchgate.net | Disperse Red 3B researchgate.net |
| o-Xylene | C₈H₁₀ | A simple aromatic hydrocarbon. researchgate.net | Disperse Red 3B researchgate.net |
Advanced Analytical Methodologies and Detection Strategies for Acid Blue 22 Free Acid
Quantitative Determination of Acid Blue 22 Free Acid in Environmental Matrices
The quantitative analysis of this compound in environmental samples necessitates methods that are both sensitive and robust. The choice of analytical technique often depends on the concentration levels of the analyte and the complexity of the sample matrix.
Spectrophotometric and Fluorometric Methods for this compound Quantification
Spectrophotometric methods offer a straightforward and cost-effective approach for the quantification of this compound. These methods are based on the principle that the analyte absorbs light at a specific wavelength. For colored compounds like Acid Blue 22, visible spectrophotometry can be employed. The maximum absorption wavelength (λmax) is a key parameter for quantitative analysis. While specific data for this compound is not abundant in the provided search results, related dyes like Brilliant Blue have been determined at their maximum absorption wavelengths, such as 627 nm or 630 nm. researchgate.net The intensity of the color, measured as absorbance, is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert law.
Fluorometric methods, which measure the fluorescence emitted by a compound after excitation with light of a specific wavelength, can offer higher sensitivity and selectivity compared to spectrophotometry. nih.govresearchgate.net For some compounds, derivatization reactions can be used to produce fluorescent products, enhancing detection capabilities. nih.gov The native fluorescence of a compound, if present, can also be utilized for direct quantification. researchgate.net
| Parameter | Spectrophotometry | Fluorometry |
|---|---|---|
| Principle | Measurement of light absorption | Measurement of emitted fluorescence |
| Sensitivity | Generally lower | Generally higher nih.gov |
| Selectivity | Can be lower, susceptible to interference from other absorbing species | Often higher due to specificity of excitation and emission wavelengths |
| Instrumentation | Spectrophotometer | Fluorometer/Spectrofluorometer |
| Typical Application | Quantification of colored compounds, routine analysis | Trace analysis, analysis in complex matrices |
Electrochemical Sensing Platforms for this compound Detection
Electrochemical sensors provide a powerful tool for the detection of various analytes, including organic dyes, due to their high sensitivity, rapid response, and potential for miniaturization. nih.gov These sensors work by converting a biological or chemical recognition event into a measurable electrical signal. nih.govresearchgate.net For the detection of this compound, which is an electroactive compound, techniques like voltammetry or amperometry could be employed.
The development of electrochemical sensors often involves modifying the electrode surface with materials that enhance the sensitivity and selectivity towards the target analyte. nih.gov For instance, materials like Prussian blue have been used to modify electrodes for the detection of various substances due to their unique electrocatalytic properties. mdpi.com Graphene and its derivatives are also promising materials for sensor fabrication due to their large surface area and excellent electrical conductivity. wikipedia.org While specific electrochemical sensors for this compound are not detailed in the search results, the principles of electrochemical detection are broadly applicable.
Advanced Chromatographic-Mass Spectrometric Techniques for Trace Analysis of this compound
For the trace analysis of this compound in complex environmental matrices, the combination of liquid chromatography (LC) with mass spectrometry (MS) is the gold standard. nih.gov LC separates the components of a mixture, and MS provides sensitive and highly specific detection and identification based on the mass-to-charge ratio of the ions.
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for the separation of dyes. nih.govmdpi.com The choice of the stationary phase (column) and mobile phase is critical for achieving good separation. For polar compounds like Acid Blue 22, reversed-phase chromatography with a C18 column is often employed.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers excellent selectivity and sensitivity for the detection of dyes at very low concentrations. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar and nonvolatile compounds like Acid Blue 22. epa.gov In MS/MS, a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions, which are then detected. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the certainty of identification.
| Parameter | Description | Importance |
|---|---|---|
| Chromatographic Column | Stationary phase used for separation (e.g., C18) | Determines the separation efficiency and selectivity. |
| Mobile Phase | Solvent system that carries the sample through the column (e.g., acetonitrile (B52724)/water with formic acid) mdpi.com | Affects the retention time and peak shape of the analyte. |
| Ionization Source | Technique used to generate ions from the analyte (e.g., ESI) epa.gov | Crucial for converting the neutral analyte into ions for MS detection. |
| Precursor Ion | The molecular ion or a characteristic fragment of the analyte selected in the first mass analyzer. | Provides the initial mass selectivity for the analyte. |
| Product Ions | Fragment ions generated from the precursor ion in the collision cell. | Provide structural information and high specificity for identification and quantification. |
Sample Preparation and Extraction Techniques for this compound Analysis
Effective sample preparation is a critical step in the analysis of this compound, especially in complex environmental matrices like water and soil. epa.gov The primary goals of sample preparation are to isolate the analyte from interfering components, concentrate the analyte to a detectable level, and convert it into a form suitable for the analytical instrument.
Solid-Phase Extraction (SPE) Methods for this compound
Solid-phase extraction (SPE) is a widely used and efficient technique for the extraction and preconcentration of organic compounds from aqueous samples. sigmaaldrich.comsigmaaldrich.com SPE involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent.
For an acidic dye like Acid Blue 22, the choice of the SPE sorbent is crucial. Ion-exchange sorbents can be particularly effective. chromatographyonline.com Anion-exchange sorbents, which have positively charged functional groups, can retain the negatively charged Acid Blue 22. The analyte can then be eluted by changing the pH or using a solvent with a high ionic strength. chromatographyonline.com Reversed-phase sorbents, such as C18, can also be used, where the retention mechanism is based on nonpolar interactions. chromatographyonline.com
The general steps in an SPE procedure include:
Conditioning: The sorbent is treated with a solvent to activate it.
Loading: The sample is passed through the sorbent, and the analyte is retained.
Washing: Interfering compounds are removed by washing the sorbent with a suitable solvent.
Elution: The analyte is recovered from the sorbent using a small volume of an appropriate elution solvent.
Liquid-Liquid Extraction (LLE) Optimization for this compound
Liquid-liquid extraction (LLE) is a classic sample preparation technique that involves partitioning an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. utwente.nl The efficiency of LLE depends on the partition coefficient of the analyte between the two phases.
For an acidic compound like this compound, the pH of the aqueous phase is a critical parameter for optimizing LLE. reddit.com By adjusting the pH of the aqueous sample to be below the pKa of the acidic functional groups of the dye, the compound will be in its neutral, protonated form. This neutral form is generally more soluble in organic solvents, thus enhancing the extraction efficiency.
Key parameters to optimize in an LLE procedure include:
Choice of extraction solvent: The solvent should have a high affinity for the analyte and be immiscible with the sample matrix.
pH of the aqueous phase: Adjusting the pH can significantly improve the extraction of ionizable compounds. reddit.com
Solvent-to-sample volume ratio: This ratio affects the extraction efficiency and the final concentration of the analyte.
Number of extractions: Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume. reddit.com
Emerging Microextraction Techniques for this compound
The detection and quantification of this compound, an anionic dye, in various environmental matrices necessitate highly efficient and sensitive analytical methods. Traditional extraction techniques often suffer from drawbacks such as large solvent consumption, lengthy procedures, and low enrichment factors. To overcome these limitations, several emerging microextraction techniques have been developed. These miniaturized methods offer significant advantages, including reduced solvent usage, faster extraction times, higher preconcentration factors, and improved sample cleanup. While specific studies on this compound are limited, the successful application of these techniques to other structurally similar anionic dyes provides a strong indication of their potential for the analysis of this compound. This section explores some of the most promising emerging microextraction techniques that could be adapted for the determination of this compound.
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient microextraction technique based on a ternary solvent system. In this method, a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent) is rapidly injected into an aqueous sample containing the analyte of interest. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for mass transfer. The analyte is then extracted into the organic phase, which is subsequently separated by centrifugation.
Recent advancements in DLLME have focused on the use of more environmentally friendly and efficient extraction solvents, such as ionic liquids (ILs). Ionic liquid-based DLLME (IL-DLLME) offers several advantages, including the tunable properties of ILs, their low vapor pressure, and high thermal stability. Furthermore, variations of the technique, such as temperature-assisted and ultrasound-assisted DLLME, have been developed to enhance extraction efficiency and reduce extraction time.
The following table summarizes the application of DLLME for the extraction of various anionic dyes from different matrices, demonstrating its potential applicability for this compound.
| Anionic Dye(s) | Sample Matrix | Extraction Solvent/Disperser Solvent | Analytical Technique | Recovery (%) | Limit of Detection (LOD) | Preconcentration Factor |
| Tartrazine, Sunset Yellow | Food Samples | Ionic Liquid ([C6MIM][PF6])/Methanol | HPLC | 99 | 5.2 - 6.9 ng/mL | - |
| Tartrazine | Foodstuffs | - | HPLC-PAD | 98.1 - 106.6 | 1.22 µg/L | - |
| Tartrazine | Food Samples | Mixed Hemimicelle SPE | HPLC-UV-Vis | - | 2.50 µg/L | - |
Magnetic Solid-Phase Extraction (MSPE)
Magnetic solid-phase extraction (MSPE) is a novel sample preparation technique that utilizes magnetic nanoparticles (MNPs) as sorbents. The key advantage of MSPE is the ease and speed of separating the sorbent from the sample solution using an external magnetic field, which eliminates the need for centrifugation or filtration. The large surface area-to-volume ratio of MNPs also allows for high extraction efficiency and capacity.
In the context of anionic dye analysis, various modifications of MNPs have been explored to enhance their selectivity and adsorption capacity. For instance, coating MNPs with ionic liquids or creating mixed hemimicelles on their surface can significantly improve the extraction of anionic dyes from aqueous samples. nih.gov
The table below presents research findings on the application of MSPE for the extraction of anionic azo dyes, highlighting its suitability for the analysis of compounds like this compound.
| Anionic Dye(s) | Sorbent Material | Sample Matrix | Analytical Technique | Recovery (%) | Limit of Detection (LOD) | Preconcentration Factor |
| Methyl Red, Methyl Orange | Magnetic Halloysite Nanotubes with Ionic Liquid | Environmental Water | - | 85 - 93 | 0.042 - 0.050 µg/L | 481 - 524 |
Hollow Fiber Liquid-Phase Microextraction (HF-LPME)
Hollow fiber liquid-phase microextraction (HF-LPME) is a miniaturized version of liquid-liquid extraction that employs a porous, hydrophobic hollow fiber to protect a small volume of acceptor phase from the sample solution (donor phase). The pores of the hollow fiber are impregnated with a water-immiscible organic solvent, which forms a supported liquid membrane (SLM). The analyte is first extracted from the donor phase into the SLM and then back-extracted into the acceptor phase within the lumen of the fiber. This technique offers high preconcentration factors and excellent sample cleanup. nih.govmdpi.com
HF-LPME can be performed in two-phase or three-phase modes. In the three-phase mode, which is particularly suitable for ionizable compounds like this compound, the pH of the donor and acceptor phases can be adjusted to facilitate the extraction and trapping of the analyte. nih.gov
| Analyte(s) | Sample Matrix | Extraction Configuration | Analytical Technique | Recovery (%) | Limit of Detection (LOD) | Enrichment Factor |
| Pharmaceuticals | Water Samples | Three-phase HF-LPME | Chromatographic Analysis | - | - | Up to 27,000 |
Environmental Chemistry and Remediation Technologies for Acid Blue 22 Free Acid
Environmental Fate and Transport Mechanisms of Acid Blue 22 Free Acid
The environmental fate and transport of this compound are governed by a complex interplay of physical, chemical, and biological processes. These mechanisms determine the dye's persistence, mobility, and potential for transformation within various environmental compartments, including water and soil. Key processes influencing its environmental behavior are adsorption/desorption dynamics, photodegradation, and biodegradation.
Adsorption and Desorption Dynamics of this compound in Environmental Compartments
The mobility and distribution of this compound in the environment are significantly influenced by its adsorption to solid matrices such as soil, sediment, and sludge, followed by its potential desorption back into the aqueous phase. These processes are critical in determining the dye's bioavailability and persistence.
Despite a comprehensive search of scientific literature, no specific studies detailing the adsorption and desorption dynamics of this compound on environmental substrates were identified. However, research on other acidic dyes, such as Acid Blue 25 and Acid Blue 80, indicates that the adsorption process is typically influenced by factors like pH, adsorbent dosage, and initial dye concentration nih.govzums.ac.ir. For anionic dyes, adsorption is generally more favorable under acidic conditions, which protonate the adsorbent surface, thereby enhancing electrostatic attraction with the negatively charged dye molecules nih.gov. Isotherm models like the Langmuir and Freundlich equations are commonly used to describe the equilibrium of dye adsorption, while kinetic models such as the pseudo-first-order and pseudo-second-order equations are employed to understand the rate of adsorption nih.govzums.ac.ir.
Photodegradation Pathways of this compound in Aqueous Systems
Photodegradation, particularly photocatalysis, is a significant pathway for the abiotic degradation of this compound in aqueous environments. This process involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon activation by UV light, generates highly reactive oxygen species that can break down the complex dye molecule.
A study on the photocatalytic decolorization of Aniline Blue (the common name for Acid Blue 22, CAS 28631-66-5) utilized TiO₂ nanoparticles immobilized on mortar spheres in a novel UV reactor. The experiments were conducted under UV light at a wavelength of 254 nm. The study found that the photocatalytic process was effective in decolorizing the dye solution. Before irradiation, the dye solution was circulated in the dark for 30 minutes to establish an adsorption-desorption equilibrium between the dye and the TiO₂ catalyst. The photocatalytic efficiency was observed to be dependent on the initial concentration of the dye, with higher removal rates at lower concentrations. The degradation process was found to follow pseudo-first-order kinetics.
The table below summarizes the kinetic data for the photocatalytic decolorization of Aniline Blue at different initial concentrations.
| Initial Concentration (mg/L) | Decolorization after 150 min (%) | Pseudo-first-order rate constant (k, min⁻¹) |
| 5 | ~95% | 0.021 |
| 10 | ~88% | 0.014 |
| 15 | ~75% | 0.009 |
Control experiments confirmed that the contribution of UV photolysis alone and adsorption on the catalyst in the dark were minimal compared to the photocatalytic degradation. The UV-Vis absorption spectra of the Aniline Blue solution showed a significant decrease in the main absorption peak during the photocatalytic experiment, indicating the breakdown of the chromophoric structure of the dye.
Biodegradation Kinetics and Microbial Metabolisms of this compound
Biodegradation offers an environmentally friendly approach to the remediation of water contaminated with synthetic dyes. This process relies on the metabolic activity of microorganisms to break down the complex dye molecules into simpler, less toxic compounds.
A study by Maulin P. Shah investigated the microbial degradation of a diazo dye identified as "Acid Blue" using a consortium of five bacterial strains: Pseudomonas putida (two strains), Bacillus subtilis, and Pseudomonas aeruginosa (two strains) sciepub.comsciepub.com. While the specific isomer "Acid Blue 22" is not explicitly named, the research provides valuable insights into the biodegradation of a commercially significant Acid Blue diazo dye. The bacterial consortium achieved 90% degradation of the dye within 22 hours in a textile effluent medium supplemented with glucose and ammonium (B1175870) nitrate (B79036) sciepub.com. The degradation process was found to be significantly influenced by agitation and pH sciepub.com.
The biodegradation pathway was elucidated through Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses. The initial step in the degradation of the diazo dye involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. In this study, the intermediates identified after 24 hours were metanilic acid and peri acid sciepub.com. These intermediates were subsequently metabolized by the bacterial consortium and disappeared after 48 hours sciepub.com. Further analysis by GC-MS confirmed the complete degradation of the dye into simpler, non-toxic compounds, identified as methyl salicylic (B10762653) acid, catechol, and β-ketoadipic acid sciepub.com. This indicates the mineralization of the parent dye molecule.
The degradation rates for the individual bacterial strains and the consortium are presented in the table below.
| Microorganism/Consortium | Time for 90% Degradation (hours) |
| Pseudomonas putida | 26 |
| Pseudomonas aeruginosa | 30 |
| Bacillus subtilis | 28 |
| Aeromonas spp. | 42 |
| Bacterial Consortium | 22 |
The synergistic action of the bacterial consortium resulted in a faster and more efficient degradation of the Acid Blue dye compared to the individual strains sciepub.com.
Advanced Remediation Technologies for this compound Contamination
Advanced remediation technologies are often required to effectively treat wastewater containing recalcitrant dyes like this compound, which are resistant to conventional treatment methods. These technologies typically involve advanced oxidation processes (AOPs) capable of generating highly reactive species to degrade the complex dye molecules.
Oxidative Degradation Processes for this compound
Oxidative degradation processes are a cornerstone of advanced wastewater treatment, particularly for the removal of persistent organic pollutants such as synthetic dyes. These methods utilize powerful oxidizing agents to break down the complex molecular structures of dyes into simpler, less harmful substances.
The Fenton and photo-Fenton processes are highly effective advanced oxidation processes (AOPs) used for the degradation of a wide range of organic pollutants. The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals (•OH), which are powerful oxidizing agents. The photo-Fenton process enhances this reaction by using UV light to photoreduce ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals.
Adsorptive Removal Mechanisms for this compound
Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. neptjournal.com The process involves the accumulation of dye molecules onto the surface of a solid adsorbent.
The adsorption of Acid Blue 25 (AB25) has been investigated using various adsorbents. The process is often governed by pseudo-second-order kinetics, indicating that chemisorption is the rate-limiting step. nih.gov Isotherm models, such as the Langmuir model, are used to describe the equilibrium between the adsorbed dye and the dye in solution, often suggesting monolayer adsorption onto a homogeneous surface. nih.govdntb.gov.ua
There is a growing interest in developing low-cost adsorbents from agricultural waste due to their abundance and potential for valorization. nih.gov Materials such as banana peel, durian peel, sawdust, and various seed shells have been successfully used to remove AB25 from water. nih.gov
For example, banana and durian peels have shown maximum adsorption capacities for AB25 of 70.0 mg g⁻¹ and 89.7 mg g⁻¹, respectively. dntb.gov.ua Another study reported a maximum adsorption capacity of 26.9 mg g⁻¹ for AB25 on pineapple peel. nih.gov These capacities are comparable to or even higher than other reported adsorbents derived from agricultural wastes. nih.gov
The effectiveness of these materials is often attributed to the presence of various functional groups on their surfaces, such as hydroxyl and carboxyl groups, which can interact with the dye molecules. tandfonline.com
Table 1: Comparison of Adsorption Capacities of Various Agricultural Waste-Derived Adsorbents for Acid Blue 25
| Adsorbent | Maximum Adsorption Capacity (mg g⁻¹) | Reference |
| Durian Peel | 89.7 | dntb.gov.ua |
| Banana Peel | 70.0 | dntb.gov.ua |
| Pineapple Peel | 26.9 | nih.gov |
| Shorea dasyphylla Sawdust | Comparable to Pineapple Peel | nih.gov |
| Pine Sawdust | Comparable to Pineapple Peel | nih.gov |
| Oak Sawdust | Comparable to Pineapple Peel | nih.gov |
| Rubber Leaves Powder | Comparable to Pineapple Peel | nih.gov |
The ability to regenerate and reuse adsorbents is crucial for the economic viability and sustainability of the adsorption process. acs.org Desorption is the process of removing the adsorbed dye from the adsorbent, allowing for its reuse in subsequent cycles.
Various chemical agents, including acids, bases, salts, and organic solvents, have been used as eluents for regeneration. researchgate.net For adsorbents used to remove Acid Blue 25, acid treatment has been found to be an effective regeneration method. researchgate.net Spent adsorbents from banana and durian peels were successfully regenerated using an acid solution at pH 2 and could be recycled for several adsorption-desorption cycles. dntb.gov.ua
The reusability of an adsorbent depends on its ability to maintain its structural integrity and adsorption capacity over multiple cycles. acs.org Research has shown that many low-cost adsorbents derived from agricultural solid wastes can be effectively regenerated and reused for dye removal. researchgate.net
Membrane Separation Techniques for this compound Effluents
Membrane separation processes, such as reverse osmosis (RO) and nanofiltration (NF), are effective for removing dyes and other dissolved solids from wastewater. These techniques operate based on size exclusion and charge repulsion.
A study on the removal of acid blue dye from industrial wastewater using a reverse osmosis system demonstrated high removal efficiencies. researchgate.net The removal efficiency increased with increasing pressure, reaching up to 98%. jaaru.org The permeate flux, however, was inversely proportional to the dye concentration. jaaru.org The RO membrane was also highly effective in removing total dissolved solids (TDS), with removal efficiencies approaching 100%. researchgate.netjaaru.org
Integrated membrane systems, which may combine microfiltration with reverse osmosis, can be used to first remove suspended solids before the final dye removal step. researchgate.net Membrane fouling, which is the adsorption of dye onto the membrane surface, can be a challenge in these processes. jaaru.org
Ecotoxicological Implications of this compound and Its Degradation Products
The release of this compound and its degradation byproducts into the environment raises significant ecotoxicological concerns. The parent dye molecule and the intermediate compounds formed during degradation can have adverse effects on various aquatic organisms.
Acute toxicity studies have been conducted to evaluate the impact of dyes on aquatic life. For a product containing Acid Blue 9, the 96-hour lethal concentration (LC50) for rainbow trout was determined to be 28.1 mg/L, and for bluegill sunfish, it was 29.6 mg/L. epa.gov The 48-hour median effective concentration (EC50) for the invertebrate Daphnia magna was 54 mg/L. epa.gov Based on these values, the compound is considered to be only slightly toxic to aquatic organisms. epa.gov However, it is important to note that even at concentrations below the LC50, sublethal effects can occur. For instance, exposure to Acid Blue 113, another diazo dye, induced a stressful environment in the freshwater fish Tilapia mossambica, leading to biochemical alterations. biotech-asia.org
The presence of dyes in water bodies can also indirectly affect aquatic ecosystems. By imparting color to the water, they can reduce light penetration, which in turn inhibits the photosynthesis of aquatic plants. epa.gov Some species of blue-green algae (cyanobacteria), which can be present in these waters, can produce toxins that are harmful to both aquatic life and humans if ingested or through skin contact. health.vic.gov.auwaterquality.gov.au These toxins can cause a range of symptoms from skin irritation to liver and nervous system damage. health.vic.gov.au
Table 2: Acute Toxicity of a Product Containing Acid Blue 9 on Aquatic Organisms
| Organism | Test Duration | Endpoint | Concentration (mg/L) | Confidence Interval (95%) |
| Rainbow Trout | 96 hours | LC50 | 28.1 | 22 - 36 |
| Bluegill Sunfish | 96 hours | LC50 | 29.6 | 22 - 36 |
| Daphnia magna | 48 hours | EC50 | 54 | 32 - 90 |
Biotransformation is the process by which living organisms modify chemical compounds. In the context of this compound, microorganisms play a crucial role in its biotransformation. nih.govnih.gov Bacteria and fungi can break down the dye molecule through enzymatic reactions. sciepub.comijbpas.com For example, a bacterial consortium was found to degrade a diazo dye, producing intermediate metabolites such as metanilic acid and peri acid, which were further broken down into methyl salicylic acid, catechol, and β-ketoadipic acid. sciepub.comsciepub.com This indicates a complete degradation of the dye. sciepub.com
Fungal biotransformation of anthraquinone (B42736) dyes also proceeds through the formation of intermediate metabolites. ijbpas.com The phytotoxicity of these degradation products is a key consideration. Studies have shown that the derivatives resulting from the fungal degradation of Acid Blue-25 were non-toxic and even stimulated the germination of Phaseolus mungo seeds. ijbpas.com
Mechanistic Investigations and Reaction Dynamics of Acid Blue 22 Free Acid
Reaction Kinetics and Thermodynamics of Acid Blue 22 Free Acid Interactions
The study of reaction kinetics and thermodynamics provides fundamental insights into the rate, spontaneity, and energy changes associated with the transformation of this compound.
The degradation of dyes like Acid Blue 22 through processes such as electrochemical oxidation is often analyzed using kinetic models to determine the reaction rate. The pseudo-first-order and pseudo-second-order models are among the most commonly applied.
In the context of electrochemical oxidation, the process is often assumed to follow pseudo-first-order kinetics, particularly when the reaction is under mass transport control and the concentration of one reactant (like the electrochemically generated hydroxyl radicals) is in great excess compared to the dye. researchgate.net This model is characterized by the rate of reaction being directly proportional to the concentration of the dye. Studies on similar dyes have demonstrated that the kinetic data for electrooxidation fit the pseudo-first-order model well. ijcce.ac.irijcce.ac.ir For instance, the electrochemical oxidation of phenolic wastewater using a Boron-Doped Diamond (BDD) anode, the same type used for Acid Blue 22 degradation, was found to follow pseudo-first-order kinetics. researchgate.net
Conversely, adsorption processes for removing dyes from water are frequently described by the pseudo-second-order model, which assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. scispace.comkoreascience.kr While this model is more common for adsorption, understanding both is key to fully characterizing the dye's interactions.
The table below summarizes the parameters for these kinetic models, which are used to evaluate the fit of experimental data.
| Model Name | Linear Equation | Parameters |
| Pseudo-First Order | log(qe - qt) = log(qe) - (k1 / 2.303) * t | qe: amount of substance adsorbed at equilibrium.qt: amount of substance adsorbed at time t.k1: rate constant of the pseudo-first-order model. |
| Pseudo-Second Order | t / qt = 1 / (k2 * qe^2) + (1 / qe) * t | qe: amount of substance adsorbed at equilibrium.qt: amount of substance adsorbed at time t.k2: rate constant of the pseudo-second-order model. |
Thermodynamic parameters are essential for determining the spontaneity and nature of a process. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) reveal whether a reaction will occur spontaneously and whether it is exothermic or endothermic.
For the electrochemical oxidation of dyes, thermodynamic parameters can be evaluated using the Eyring equation. In one such study, the calculated parameters were:
ΔH° (Enthalpy Change): 11.196 kJ/mol researchgate.netijcce.ac.irijcce.ac.ir
ΔS° (Entropy Change): -0.1244 kJ/mol researchgate.netijcce.ac.irijcce.ac.ir
ΔG° (Gibbs Free Energy Change): 47.662 kJ/mol (at 293 K) researchgate.netijcce.ac.irijcce.ac.ir
The positive ΔG° value indicates that the reaction is non-spontaneous under the specified conditions, requiring energy input (in this case, electrical energy) to proceed. The positive ΔH° suggests the process is endothermic, while the negative ΔS° points to a decrease in the randomness of the system at the electrode-solution interface.
The table below presents these findings in a structured format.
| Thermodynamic Parameter | Symbol | Value | Unit | Implication |
| Enthalpy Change | ΔH° | 11.196 | kJ/mol | Endothermic process |
| Entropy Change | ΔS° | -0.1244 | kJ/mol | Decrease in disorder |
| Gibbs Free Energy Change | ΔG° | 47.662 | kJ/mol | Non-spontaneous reaction |
Elucidation of Reaction Pathways and Intermediate Species for this compound
The degradation of Acid Blue 22, particularly through advanced oxidation processes (AOPs), involves a series of complex reaction steps leading to the formation of various intermediate species and, ultimately, mineralization.
The primary mechanism in electrochemical oxidation on a BDD anode is the generation of highly reactive hydroxyl radicals (•OH) from the discharge of water on the anode surface. researchgate.netijert.org These radicals are powerful, non-selective oxidizing agents that attack the dye molecule, leading to its breakdown. ijert.org The process can result in the complete removal of Chemical Oxygen Demand (COD), indicating the mineralization of the organic dye into carbon dioxide, water, and inorganic ions. researchgate.net
During the oxidation process, it has been observed that a polymeric film can form on the electrode surface, which may cause deactivation. researchgate.net This suggests that one of the reaction pathways involves the polymerization of the dye or its early-stage intermediates.
The presence of different ions in the wastewater can significantly alter the reaction pathways. For example, in electrolytes containing sulfate (B86663) ions (SO₄²⁻), sulfate radicals (SO₄•⁻) can be generated. researchgate.netacs.org Oxidation involving sulfate radicals may produce fewer hydroxylated products and can promote the oxidation of aldehydes to carboxylic acids, leading to a different distribution of intermediate species compared to oxidation by hydroxyl radicals alone. researchgate.netacs.org Similarly, the presence of chloride ions can lead to the formation of active chlorine species, which also participate in the degradation process. researchgate.net
Role of Environmental Factors (e.g., pH, Temperature, Ionic Strength) on this compound Reactivity and Degradation
The efficiency and rate of Acid Blue 22 degradation are highly dependent on environmental factors such as pH, temperature, and the ionic composition of the solution.
pH: The pH of the solution can have a non-linear effect on degradation efficiency. tuiasi.ro The oxidation potential of hydroxyl radicals, the primary oxidant in many AOPs, decreases as the pH value increases. researchgate.net For some dyes, degradation is more effective in acidic to neutral media. academie-sciences.fr This enhanced efficiency can be attributed to the production of additional powerful oxidants, such as persulfates, in acidic conditions. academie-sciences.fr
Temperature: The effect of temperature on the electrochemical oxidation of Acid Blue 22 is complex. One study specifically observed that an enhancement in temperature resulted in a decrease in the performance of the contaminant degradation process. researchgate.nettuiasi.ro This suggests that higher temperatures may hinder the electrochemical oxidation of this particular dye. However, other studies on different organic compounds using similar BDD electrodes have found that increasing the temperature (e.g., from 15 °C to 60 °C) can lead to faster and more efficient removal rates. researchgate.net This discrepancy highlights that the influence of temperature can be specific to the target compound and the precise experimental conditions.
Applications of Acid Blue 22 Free Acid in Materials Science and Industrial Processes
Incorporation of Acid Blue 22 Free Acid into Advanced Materials
The optical and electronic properties of this compound make it a candidate for integration into novel materials for energy, optical, and electronic applications.
Dye-sensitized solar cells (DSSCs) are a class of photovoltaic devices that utilize a photosensitive dye to absorb light and inject electrons into a wide-bandgap semiconductor. While a wide variety of organic dyes have been investigated for this purpose, the specific application of this compound as the primary sensitizer in DSSCs is not extensively documented in scientific literature.
The suitability of a dye for DSSCs depends on several factors, including its absorption spectrum, the alignment of its energy levels with the semiconductor's conduction band, and the presence of anchoring groups (like carboxylic or phosphonic acids) to bind to the semiconductor surface. As a sulfonate-containing triarylmethane dye, Acid Blue 22 possesses a strong absorption in the visible spectrum. However, its efficiency as a sensitizer would depend on its electrochemical properties and its ability to form a stable and electronically favorable interface with semiconductor materials like titanium dioxide. Further research would be required to functionalize its structure and evaluate its performance in a DSSC assembly.
The intense blue color of this compound stems from its strong absorption of light in the yellow-orange region of the visible spectrum. This inherent optical property makes it suitable for applications where color filtering or specific wavelength absorption is required. Its integration into thin films or polymeric matrices could yield materials for use as optical filters or components in optoelectronic devices. The performance in such applications is dictated by the dye's photostability, concentration, and interaction with the host material, which together determine the final optical characteristics of the composite material.
A promising area for the application of this compound is in the synthesis of conducting polymers, such as polypyrrole (PPy). During the oxidative polymerization of pyrrole, anionic species are incorporated into the polymer matrix to act as dopants, balancing the positive charge on the polymer backbone and influencing the final material's properties.
Research on structurally related acid dyes has demonstrated their effectiveness as structure-guiding agents and dopants. For instance, the use of anthraquinone-based acid dyes during pyrrole polymerization has been shown to control the morphology of the resulting PPy, leading to the formation of nanowires with significantly enhanced electrical conductivity. The anionic sulfonate groups of the acid dye interact with the polymerizing pyrrole, guiding its assembly into ordered structures. Given that this compound is an anionic dye, it could similarly be employed to modulate the synthesis of PPy and other conducting polymers. Its incorporation could influence not only the morphology and conductivity but also the optical properties of the final composite material.
| Parameter | Polypyrrole (Standard Synthesis) | Polypyrrole (with Acid Dye Dopant) |
|---|---|---|
| Morphology | Typically globular or amorphous | Can be guided to form nanostructures (e.g., nanowires, nanotubes) |
| Conductivity | Moderate | Potentially enhanced due to ordered morphology and effective doping |
| Processability | Generally poor | May be improved depending on the nature of the dopant |
Role of this compound in Industrial Dyeing Processes (e.g., textiles, paper)
The primary industrial application of Acid Blue 22 is as a colorant for various substrates, a role it has fulfilled for decades. Its water solubility and anionic nature are key to its function in these processes.
Acid Blue 22 is classified as an acid dye, which are anionic colorants typically applied to substrates from an acidic dye bath. textilelearner.netresearchgate.net Its mechanism of action relies on electrostatic interactions between the dye molecule and the substrate.
Polyamide Fibers (Nylon): Similar to protein fibers, nylon contains amide linkages and terminal amino groups that can be protonated under acidic conditions, allowing for a similar ionic bonding mechanism with acid dyes.
Paper and Leather: The application of Acid Blue 22 to paper and leather also involves electrostatic interactions with cationic sites on the cellulosic or collagen-based fibers, respectively.
The dyeing process is typically carried out at elevated temperatures, often near boiling, to swell the fibers and facilitate the diffusion of the dye molecules into the fiber structure. textilelearner.net The addition of an acid (like sulfuric or acetic acid) is crucial to generate the necessary cationic sites on the fiber, while electrolytes like sodium sulfate (B86663) may be used to control the rate of dye uptake and ensure level dyeing. researchgate.net
A significant challenge in the textile and dyeing industry is the management of colored effluents. pisrt.org Due to incomplete exhaustion of the dye onto the fiber, a portion of Acid Blue 22 remains in the wastewater, which is highly colored and requires treatment before discharge. pisrt.orgresearchgate.nettlr-journal.com The complex aromatic structure of the dye makes it resistant to biodegradation. researchgate.netnih.gov
Several methods have been investigated for the removal of Acid Blue 22 and similar dyes from wastewater:
Electrochemical Oxidation: This advanced oxidation process has proven effective for color and Chemical Oxygen Demand (COD) removal from wastewater containing Acid Blue 22. researchgate.net Using a boron-doped diamond (BDD) electrode, studies have achieved up to 97% COD removal through the generation of highly reactive hydroxyl radicals that break down the dye molecule. researchgate.net
Adsorption: This physical process involves using adsorbents to bind the dye molecules. Materials like activated carbon, bentonite, and various low-cost agricultural wastes have been studied for their ability to adsorb acid dyes from solution. neptjournal.comresearchgate.net The efficiency of adsorption depends on factors like pH, adsorbent dosage, and contact time. researchgate.netmdpi.com
Membrane Filtration: Technologies such as reverse osmosis can effectively remove acid dyes from wastewater. researchgate.net Studies have demonstrated that reverse osmosis systems can achieve high removal efficiencies, often exceeding 98%, producing a high-quality permeate that could potentially be reused. researchgate.netjaaru.org
| Treatment Method | Mechanism | Reported Efficiency (Color/COD Removal) | Key Considerations |
|---|---|---|---|
| Electrochemical Oxidation (BDD) | Degradation by hydroxyl radicals | High (>95%) researchgate.net | Energy consumption, electrode stability researchgate.net |
| Adsorption | Physical binding to adsorbent surface | Variable (50-99%) depending on adsorbent neptjournal.comresearchgate.net | Adsorbent cost, regeneration, sludge disposal |
| Reverse Osmosis | Separation by semi-permeable membrane | Very High (>98%) researchgate.netjaaru.org | Membrane fouling, high pressure required, concentrate disposal |
| Flocculation | Aggregation and sedimentation | High (50-99%) waterpurifyingchemicals.com | Chemical dosage, sludge production waterpurifyingchemicals.com |
This compound as a Probe or Indicator in Chemical Systems
This compound, a triarylmethane dye, exhibits properties that allow for its application as a visual indicator and staining agent in various chemical and material science contexts. Its utility stems from the molecule's extensive conjugated system, which is sensitive to changes in its chemical environment, leading to observable alterations in its light absorption characteristics.
pH Sensing and Chemo-sensing Applications of this compound
The distinct color changes of this compound in response to varying pH levels make it a useful acid-base indicator, particularly in alkaline environments. This property, known as halochromism, is a characteristic feature of many triarylmethane dyes. The color of the dye is dependent on the protonation state of its functional groups, which in turn influences the electronic structure and the wavelengths of light absorbed by the molecule.
In aqueous solutions, Acid Blue 22 is blue. nih.gov However, it exhibits a noticeable color shift in strongly acidic and basic conditions. In the presence of strong sulfuric acid, the solution turns a red-light yellow, while in a sodium hydroxide solution, it becomes a palm red light. nih.gov This demonstrates its capability to act as an indicator at the extremes of the pH scale. Specifically, Acid Blue 22 is recognized as a pH indicator for the range of 10.0 to 13.0. polysciences.comfilesusr.com Within this alkaline range, it transitions from blue to orange. filesusr.com
The underlying mechanism for this color change lies in the alteration of the dye's molecular structure. The addition or removal of a proton changes the extent of the delocalized electron system within the triarylmethane structure, thus changing the energy of the electronic transitions and, consequently, the color of the solution.
Table 1: pH Indicating Properties of this compound
| pH Range | Color Change |
| 10.0 - 13.0 | Blue to Orange filesusr.com |
| Strong Acid (H₂SO₄) | Red-light yellow nih.gov |
| Strong Base (NaOH) | Palm red light nih.gov |
Microscopic and Staining Applications (excluding human tissue/clinical diagnostics)
This compound finds application as a stain in various industrial and materials science contexts, owing to its ability to impart a distinct blue color to certain materials. Its uses extend to the dyeing of materials such as cotton, silk, paper, and leather. nih.gov It is also utilized in the coloring of casein plastics and as a component in the manufacturing of inks. nih.gov
In a more specialized, non-clinical context, Acid Blue 22 is employed in staining techniques for the microscopic examination of certain biological and organic materials. For instance, it is used to stain collagen in tissue structures and to visualize chromosomes. thermofisher.com While these applications often fall within the realm of histology and cytology, the principles of this staining can be extended to materials science. For example, its ability to stain collagen, a protein, suggests its potential for staining protein-based materials. Similarly, its use in visualizing chromosomes indicates an interaction with nucleic acids.
The staining mechanism of acid dyes like Acid Blue 22 on proteinaceous fibers such as silk and wool involves the formation of ionic bonds between the anionic sulfonate groups of the dye and the protonated amino groups of the fibers under acidic conditions. This electrostatic attraction is a primary factor in the dye's ability to adhere to and color these materials.
In the context of material analysis, triarylmethane dyes, including Acid Blue 22, have been a subject of study in the characterization of synthetic resins used in modern art. Techniques such as pyrolysis-gas chromatography/mass spectrometry have been employed to identify the specific dyes used, which can aid in the conservation and understanding of these materials. researchgate.net
While its use as a general dye is well-established, detailed research into the application of this compound as a specialized microscopic stain for the analysis of synthetic polymers and other non-biological materials in materials science is an area that warrants further investigation.
Emerging Research Directions and Future Perspectives for Acid Blue 22 Free Acid
Integration of Acid Blue 22 Free Acid with Nanotechnology for Advanced Applications
The convergence of nanotechnology with dye chemistry is opening up new frontiers for advanced material development and environmental remediation. While research directly involving this compound in nanotechnology is still emerging, related studies on similar acid dyes provide a strong indication of future possibilities. A primary area of focus is the utilization of nanomaterials for the efficient removal of dyes from industrial wastewater.
Recent advances have demonstrated the efficacy of various nanomaterials in adsorbing and degrading dye molecules. For instance, magnetic nanocomposites, such as Fe2O3/Fe3O4, have shown high adsorption capacity for dyes like Acid Blue 342. ekb.eg These nanomaterials offer significant advantages, including reusability, ease of preparation, and high efficiency, making them a cost-effective and environmentally friendly solution for wastewater treatment. ekb.eg The magnetic properties of these nanoparticles facilitate their easy removal from treated water, streamlining the remediation process. ekb.eg
The potential applications for this compound in this domain are significant. Research could explore the development of specific nanoadsorbents tailored for the selective removal of Acid Blue 22 from aqueous solutions. Furthermore, the photocatalytic degradation of dyes using semiconductor nanoparticles like TiO2 represents another promising avenue. These processes can break down the complex dye molecule into simpler, less harmful substances. mdpi.com
| Nanomaterial System | Potential Application with Acid Blue 22 | Key Advantages |
| Magnetic Nanoparticles (e.g., Fe2O3/Fe3O4) | Wastewater remediation via adsorption | High adsorption capacity, reusability, ease of separation |
| Semiconductor Nanoparticles (e.g., TiO2) | Photocatalytic degradation in wastewater | Complete mineralization of the dye, use of UV/solar light |
| Dye-Sensitized Solar Cells (DSSCs) | As a sensitizer to enhance light absorption | Potential for low-cost solar energy conversion |
| Biomedical Nanocarriers | For photothermal therapy or targeted drug delivery | Targeted treatment, minimizing systemic side effects |
Beyond environmental applications, the integration of dyes like Acid Blue 22 with nanotechnology could lead to the development of advanced materials. For example, its properties might be harnessed in the creation of dye-sensitized solar cells (DSSCs) or as components in novel chemical sensors and electrochromic devices. atamanchemicals.com
Sustainable Synthesis and Green Chemistry Approaches for this compound
The traditional manufacturing process for Acid Blue 22 involves the sulfonation of C.I. Solvent Blue 3 using strong sulfuric acid. worlddyevariety.com This method, while effective, aligns with conventional chemical synthesis pathways that are often energy-intensive and utilize harsh reagents. In response to the growing demand for environmentally benign manufacturing, the principles of green chemistry are being increasingly applied to dye synthesis.
Research into the synthesis of structurally similar triarylmethane dyes, such as Acid Blue 7, showcases a clear trend towards greener alternatives. A notable development is the use of heterogeneous catalysts and milder oxidizing agents. For example, a novel method employs a CuO/Silicotungstic acid catalyst with aqueous hydrogen peroxide (H2O2) as the oxidant to synthesize Acid Blue 7 from its leuco acid precursor. mdpi.comresearchgate.net This approach successfully avoids the use of toxic heavy metal oxidants like lead or manganese oxides, which have been traditionally used. mdpi.comresearchgate.net
Key Features of Greener Synthesis for Triarylmethane Dyes:
Catalyst: Use of efficient and reusable catalysts like polyoxometalates coordinated with metal ions. mdpi.comresearchgate.net
Oxidant: Replacement of toxic heavy metals with environmentally friendly oxidants such as hydrogen peroxide. mdpi.comresearchgate.net
Solvent: Conducting reactions in aqueous phases to reduce reliance on organic solvents. mdpi.com
Efficiency: Achieving high yields and viability for scale-up, as demonstrated by the 10 g-scale synthesis of Acid Blue 7. mdpi.comresearchgate.net
Adopting similar green chemistry principles for the synthesis of this compound could significantly reduce its environmental footprint. Future research will likely focus on developing bespoke catalytic systems that are efficient for the specific molecular structure of Acid Blue 22, aiming for a process that is both economically viable and sustainable.
Interdisciplinary Research Paradigms Involving this compound
The utility of this compound has traditionally been confined to applications such as dyeing textiles, paper, and leather, as well as in the manufacturing of inks. worlddyevariety.com However, the unique chemical and physical properties of triarylmethane dyes are paving the way for their use in a diverse range of scientific and technological fields, fostering interdisciplinary research.
Emerging Interdisciplinary Applications:
Biomedical Sciences: Analogous dyes are being explored for biomedical applications, including as staining agents in biological research and for their potential photothermal properties in cancer therapy. atamanchemicals.com The interaction of Acid Blue 22 with biological macromolecules could be a fruitful area of investigation for developing new diagnostic tools.
Materials Science: The dye's chromophoric properties are of interest in the development of "smart" materials. Research into electrochromic devices, which change color in response to an electrical voltage, could potentially incorporate Acid Blue 22. atamanchemicals.com Its use as an organic pigment in polymers and rubbers is an established application that continues to be refined. worlddyevariety.com
Environmental Science: Beyond its role as a pollutant to be removed, Acid Blue 22 could be used as a tracer in hydrological studies or to assess the efficacy of wastewater treatment systems. atamanchemicals.com
Analytical Chemistry: The development of chemical sensors for detecting specific analytes is another promising area. The colorimetric properties of Acid Blue 22 could be utilized to create sensors that provide a visual indication of a chemical reaction or the concentration of a target substance. atamanchemicals.com
This expansion into new disciplines requires collaboration between chemists, biologists, material scientists, and engineers to fully exploit the potential of this compound beyond its conventional uses.
Challenges and Opportunities in Scaling Up this compound Research
As research into this compound and its novel applications progresses, several challenges and opportunities related to scaling up from the laboratory to industrial production become apparent.
Challenges:
Reproducibility: Ensuring that the results from small-scale laboratory synthesis and application studies are reproducible on a larger scale is a significant hurdle. This requires meticulous reporting of experimental details, from catalyst preparation to reaction conditions. acs.org
Cost-Effectiveness of Green Synthesis: While sustainable synthesis methods are environmentally preferable, their economic viability at an industrial scale can be a challenge. The cost of novel catalysts and reagents must be competitive with traditional manufacturing processes.
Process Optimization: Scaling up new synthetic routes, such as the catalytic oxidation methods developed for similar dyes, requires extensive process optimization to maintain high yields and purity. For instance, the dropwise addition of H2O2 in the synthesis of Acid Blue 7 took significantly longer in a 10g-scale reaction compared to a small-scale synthesis, highlighting the need for process engineering. mdpi.comresearchgate.net
Limited Stability: For some advanced applications, the inherent stability of the dye under various conditions (e.g., acidic environments, prolonged light exposure) may be a limiting factor that needs to be addressed through molecular engineering. atamanchemicals.com
Opportunities:
Growing Demand for Sustainable Products: There is a strong market driver for "green" and sustainable chemicals. Developing a certifiably sustainable production process for Acid Blue 22 could provide a significant competitive advantage.
High-Value Niche Applications: The potential use of Acid Blue 22 in high-value applications such as biomedical devices or advanced sensors creates an opportunity for a high return on research and development investment.
Technological Advancement: Advances in chemical engineering, such as flow chemistry and automated synthesis, can help overcome some of the challenges associated with scaling up complex chemical processes, making them more efficient and cost-effective.
Circular Economy: Research into the recovery and reuse of the dye from waste streams, potentially using the aforementioned nanotechnology-based adsorption methods, aligns with the principles of a circular economy, turning a waste product into a valuable resource.
Successfully navigating these challenges will be crucial for translating the promising research findings on this compound into tangible technological and commercial successes.
Q & A
Basic Research Questions
Q. What established methods are recommended for synthesizing Acid Blue 22 free acid, and how can purity be validated?
- Methodology : Synthesis protocols typically involve sulfonation and diazotization reactions. Purity validation requires HPLC with UV detection (e.g., using a C18 column and 0.02 N sulfuric acid as the mobile phase at 0.6 mL/min flow rate) combined with mass spectrometry for structural confirmation . Nuclear magnetic resonance (NMR) spectroscopy should also be employed to verify the absence of unreacted intermediates. Ensure detailed experimental reproducibility by adhering to journal guidelines for supplementary material documentation .
Q. Which analytical techniques are most effective for quantifying this compound in aqueous solutions?
- Methodology : High-performance liquid chromatography (HPLC) with UV-Vis detection at λ = 590–620 nm (optimal absorbance range for anthraquinone dyes) is standard. Calibration curves using certified reference materials should be constructed, with limits of detection (LOD) and quantification (LOQ) validated via triplicate measurements. For trace analysis, coupling with solid-phase extraction (SPE) improves sensitivity .
Q. How should researchers design experiments to assess the pH-dependent stability of this compound?
- Methodology : Use buffered solutions across a pH range (e.g., 2–12) and monitor degradation via UV-Vis spectroscopy or HPLC. Kinetic studies should employ pseudo-first-order models, with Arrhenius plots to determine activation energy. Include controls for photodegradation by conducting experiments in dark conditions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. FTIR) during this compound characterization be resolved?
- Methodology : Cross-validate results using complementary techniques:
- NMR : Confirm proton environments and aromaticity.
- FTIR : Validate functional groups (e.g., sulfonic acid peaks at ~1030 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Resolve mass discrepancies.
Statistical tools like principal component analysis (PCA) can identify outlier data points .
Q. What experimental designs optimize the study of this compound’s interaction with biomolecules (e.g., proteins)?
- Methodology : Use isothermal titration calorimetry (ITC) to quantify binding affinity (ΔH, ΔS) and surface plasmon resonance (SPR) for kinetic analysis. For structural insights, employ molecular docking simulations paired with fluorescence quenching assays. Ensure replicates (n ≥ 3) to account for variability .
Q. How can researchers address discrepancies in photodegradation kinetics reported across studies?
- Methodology : Standardize light sources (e.g., solar simulators with calibrated irradiance) and control for dissolved oxygen levels. Use factorial design experiments to isolate variables (pH, light intensity, catalyst presence). Publish raw kinetic datasets in supplementary materials to enable meta-analysis .
Q. What strategies mitigate interference from co-existing ions in environmental samples during this compound detection?
- Methodology : Implement ion chromatography (IC) for pre-separation or employ masking agents (e.g., EDTA for metal ions). Validate recovery rates via spike-and-recovery experiments in matrices like wastewater. Advanced methods include molecularly imprinted polymers (MIPs) for selective extraction .
Data Analysis and Reproducibility
Q. How should researchers statistically analyze variability in batch-to-batch synthesis yields of this compound?
- Methodology : Apply analysis of variance (ANOVA) with post-hoc Tukey tests to identify significant differences. Use control charts to monitor process stability. Report relative standard deviation (RSD) for purity metrics, adhering to guidelines for raw data archiving .
Q. What protocols ensure reproducibility in chromatographic quantification across laboratories?
- Methodology : Harmonize HPLC conditions (column type, mobile phase, temperature) and participate in inter-laboratory comparisons. Use certified reference materials (CRMs) for calibration. Document instrument parameters and software settings in supplementary files .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
